molecular formula C14H19NO2 B2654715 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone CAS No. 923121-10-2

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone

Cat. No.: B2654715
CAS No.: 923121-10-2
M. Wt: 233.311
InChI Key: BHKSEAKLXNVZNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its utility in proteomics research, which distinguishes it from other morpholine derivatives .

Properties

IUPAC Name

1-[4-(2,6-dimethylmorpholin-4-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-8-15(9-11(2)17-10)14-6-4-13(5-7-14)12(3)16/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKSEAKLXNVZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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